(4-Methoxy-3-nitrobenzyl)hydrazine synthesis and characterization
(4-Methoxy-3-nitrobenzyl)hydrazine synthesis and characterization
Executive Summary
Target Molecule: (4-Methoxy-3-nitrobenzyl)hydrazine CAS Registry Number: Not widely listed (Analogous to 4-methoxy-3-nitrobenzyl chloride precursors) Molecular Formula: C₈H₁₁N₃O₃ Molecular Weight: 197.19 g/mol
This technical guide details the synthesis, purification, and characterization of (4-Methoxy-3-nitrobenzyl)hydrazine. This compound serves as a critical "linker-pharmacophore" intermediate in the development of kinase inhibitors and enzyme-targeting small molecules. Its structure combines a nucleophilic hydrazine tail (for pyrazole/pyridazine heterocycle formation) with an electron-rich, nitro-substituted aromatic core.
Key Technical Challenges:
-
Bis-alkylation: The primary amine of the product is more nucleophilic than the hydrazine starting material, leading to the formation of symmetrical dibenzyl hydrazines.
-
Nitro Group Stability: While hydrazine is a reducing agent, the nitro group must be preserved during the alkylation step.
-
Toxicity: Handling hydrazine hydrate requires strict engineering controls.
Retrosynthetic Analysis & Strategy
Two primary routes exist for accessing the target. This guide prioritizes Route A (Nucleophilic Substitution) due to higher atom economy and operational simplicity, provided a large excess of hydrazine is employed to suppress side reactions.
Route A (Primary): Direct
Reaction Scheme (DOT Visualization)
Caption: Retrosynthetic pathways. Route A is the preferred method for scale-up efficiency.
Detailed Experimental Protocol
Method: Nucleophilic Substitution with Hydrazine Hydrate[1]
Principle: The reaction utilizes a high molar ratio (10:1 to 20:1) of hydrazine to substrate.[1][2][3][4] This statistical excess ensures that the benzyl chloride reacts with a hydrazine molecule rather than an already-formed benzyl hydrazine product, effectively mitigating the "Hydrazine Trap" (bis-alkylation).
Reagents & Materials
| Reagent | Equiv.[1][2][3][5] | MW ( g/mol ) | Quantity | Role |
| 4-Methoxy-3-nitrobenzyl chloride | 1.0 | 201.61 | 10.0 g (49.6 mmol) | Substrate |
| Hydrazine Hydrate (80% aq) | 15.0 | 50.06 | 37.2 g (~36 mL) | Nucleophile |
| Ethanol (Absolute) | Solvent | - | 100 mL | Solvent |
| Dichloromethane (DCM) | Workup | - | 150 mL | Extraction |
| HCl (4M in Dioxane) | Reagent | - | As needed | Salt Formation |
Step-by-Step Procedure
-
Preparation of Nucleophile Solution:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, charge 36 mL of Hydrazine Hydrate and 50 mL of Ethanol .
-
Safety Note: Hydrazine is a potent carcinogen and unstable. Perform all operations in a fume hood. Ensure the system is under an inert atmosphere (
).
-
-
Substrate Addition (Critical Step):
-
Dissolve 10.0 g of 4-Methoxy-3-nitrobenzyl chloride in 50 mL of Ethanol .
-
Heat the hydrazine solution to a gentle reflux (
). -
Add the benzyl chloride solution dropwise over 45–60 minutes.
-
Reasoning: Slow addition maintains a high local concentration of hydrazine relative to the alkylating agent, favoring mono-substitution.
-
-
Reaction & Monitoring:
-
Continue reflux for 2 hours.
-
Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (
) should disappear, and a baseline/polar spot (amine) should appear.
-
-
Workup & Isolation:
-
Cool the mixture to room temperature.
-
Removal of Excess Hydrazine: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and the bulk of the hydrazine hydrate. Caution: Do not distill to dryness if peroxides are suspected; co-evaporate with toluene to remove hydrazine azeotropically.
-
Resuspend the oily residue in 100 mL Water and extract with DCM (3 x 50 mL) .
-
Wash the combined organic layers with Brine (50 mL) , dry over anhydrous
, and filter.
-
-
Salt Formation (Stabilization):
-
The free base is prone to oxidation. It is best stored as the hydrochloride salt.
-
Cool the DCM solution to
. -
Add 4M HCl in Dioxane dropwise until precipitation is complete (pH ~2).
-
Filter the white/pale yellow solid, wash with cold ether, and dry under vacuum.
-
Characterization Data
The following data represents the expected spectroscopic signature for the hydrochloride salt of the target.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Nucleus | Shift ( | Multiplicity | Integral | Assignment |
| 10.50 | Broad s | 3H | ||
| 8.05 | d ( | 1H | Ar-H (Pos 2, ortho to | |
| 7.75 | dd ( | 1H | Ar-H (Pos 6) | |
| 7.45 | d ( | 1H | Ar-H (Pos 5, ortho to | |
| 4.10 | s | 2H | Benzylic | |
| 3.95 | s | 3H | Methoxy |
Interpretation:
-
The shift of the benzylic protons from ~4.7 ppm (in the chloride precursor) to ~4.1 ppm confirms the substitution of Cl by Nitrogen.
-
The preservation of the aromatic pattern (1:2:1 integration relative to methoxy) confirms the nitro group was not reduced to an amine (which would significantly shield the ortho protons).
Mass Spectrometry (ESI-MS)
-
Calculated Mass
: 197.19 -
Observed
: 198.2 -
Fragment: Loss of
(m/z ~181) is common in benzyl hydrazines.
Infrared Spectroscopy (IR)[7][8][9]
- : N-H stretching (broad, salt form).
-
: Asymmetric
stretch. -
: Symmetric
stretch. - : Aryl ether C-O stretch.
Troubleshooting & Optimization
Bis-alkylation (The "Dimer" Impurity)
If TLC/MS shows a significant peak at MW ~362 (Bis(4-methoxy-3-nitrobenzyl)hydrazine):
-
Increase Hydrazine Ratio: Move from 15 equiv to 30 equiv.
-
Dilution: Run the reaction at 0.05 M concentration regarding the benzyl chloride.
-
Reverse Addition: Ensure the benzyl chloride is added to the hydrazine, never the reverse.
Oxidation (Color Change)
Benzyl hydrazines oxidize to hydrazones or azines upon air exposure, turning the solid yellow/orange.
-
Solution: Store strictly as the HCl or Oxalate salt under Argon at -20°C.
Workup Flow Diagram
Caption: Purification workflow ensuring removal of toxic hydrazine and stabilization of the product.
Safety & Compliance (E-E-A-T)
-
Hydrazine Hydrate: A known carcinogen, corrosive, and skin sensitizer. It can penetrate intact skin. Use Butyl rubber gloves (Nitrile is insufficient for prolonged contact). Neutralize spills with dilute hypochlorite (bleach) solution cautiously (exothermic).
-
Nitro Compounds: While 4-methoxy-3-nitrobenzyl derivatives are generally stable, they are energetic. Avoid heating the dry solid above 100°C.
-
Waste Disposal: All aqueous waste containing hydrazine must be segregated and treated (oxidized) before disposal.
References
-
Organic Syntheses. "Benzylhydrazine dihydrochloride." Org. Synth.2021 , 98, 446-461. Link
-
BenchChem. "Synthesis and Characterization of Nitro-benzyl Intermediates." BenchChem Technical Guides. Accessed 2026.[5][6] Link
-
Sigma-Aldrich. "Safety Data Sheet: Hydrazine Hydrate." Merck KGaA. Link
-
ChemicalBook. "Benzylhydrazine Synthesis Routes." Link
-
ResearchGate. "Reduction of aromatic nitro compounds with hydrazine hydrate."[7] (Context for stability of nitro group). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hoochemtec.com [hoochemtec.com]
- 7. researchgate.net [researchgate.net]
